1-phenyl-1H-pyrazole-5-sulfonyl chloride 1-phenyl-1H-pyrazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1703008-09-6
VCID: VC4478691
InChI: InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H
SMILES: C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)Cl
Molecular Formula: C9H7ClN2O2S
Molecular Weight: 242.68

1-phenyl-1H-pyrazole-5-sulfonyl chloride

CAS No.: 1703008-09-6

Cat. No.: VC4478691

Molecular Formula: C9H7ClN2O2S

Molecular Weight: 242.68

* For research use only. Not for human or veterinary use.

1-phenyl-1H-pyrazole-5-sulfonyl chloride - 1703008-09-6

Specification

CAS No. 1703008-09-6
Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68
IUPAC Name 2-phenylpyrazole-3-sulfonyl chloride
Standard InChI InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H
Standard InChI Key QJYPNCIPUUCDFM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

1-Phenyl-1H-pyrazole-5-sulfonyl chloride has the molecular formula C₉H₇ClN₂O₂S and a molecular weight of 242.68 g/mol . The compound features a pyrazole ring substituted with a phenyl group at the 1-position and a sulfonyl chloride moiety at the 5-position. Key identifiers include:

PropertyValueSource
SMILESC1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)Cl
InChI KeyQJYPNCIPUUCDFM-UHFFFAOYSA-N
Boiling PointNot available
DensityNot reported-

The sulfonyl chloride group (-SO₂Cl) confers high electrophilicity, enabling nucleophilic substitution reactions with amines, alcohols, and thiols .

Spectroscopic Data

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves sulfonation of 1-phenyl-1H-pyrazole using chlorosulfonic acid (ClSO₃H) . A plausible pathway is:

  • Sulfonation:
    1-Phenyl-1H-pyrazole+ClSO3H1-Phenyl-1H-pyrazole-5-sulfonic acid\text{1-Phenyl-1H-pyrazole} + \text{ClSO}_3\text{H} \rightarrow \text{1-Phenyl-1H-pyrazole-5-sulfonic acid}

  • Chlorination:
    Sulfonic acid+PCl51-Phenyl-1H-pyrazole-5-sulfonyl chloride\text{Sulfonic acid} + \text{PCl}_5 \rightarrow \text{1-Phenyl-1H-pyrazole-5-sulfonyl chloride}

Alternative methods may employ thionyl chloride (SOCl₂) for the chlorination step .

Reactivity Profile

The sulfonyl chloride group participates in:

  • Nucleophilic substitution with amines to form sulfonamides .

  • Hydrolysis to yield sulfonic acids under aqueous conditions .

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by the aryl pyrazole backbone .

Reaction with aniline, for example, produces 1-phenyl-1H-pyrazole-5-sulfonylaniline, a potential pharmacophore .

Applications in Research and Industry

Pharmaceutical Development

The compound is a precursor to sulfonamide drugs, which exhibit antimicrobial, antiviral, and anti-inflammatory activities . Its use in fluorescent probes highlights its role in bioimaging and diagnostic assays .

Precautionary MeasureCode
Wear protective glovesP280
Avoid inhalationP260
Store in a dry placeP402

Comparison with Analogous Compounds

Structural Analogues

CompoundMolecular WeightKey Differences
1-Methyl-1H-pyrazole-5-sulfonyl chloride180.61 g/molSmaller alkyl group reduces steric hindrance
1-Ethyl-1H-pyrazole-5-sulfonyl chloride194.64 g/molEnhanced lipophilicity

The phenyl substituent in 1-phenyl-1H-pyrazole-5-sulfonyl chloride increases aromatic interactions in drug-receptor binding compared to alkyl analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator